(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane
Description
(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane is a chiral spirocyclic compound featuring a five-membered oxaspiro[2.4]heptane core with a fluorine substituent at the 4-position. Its stereochemistry (3R,4R) confers distinct physicochemical and biological properties, making it valuable in pharmaceutical and agrochemical research. The spirocyclic structure enhances conformational rigidity, which can improve binding affinity to biological targets compared to non-constrained analogs .
Properties
IUPAC Name |
(3R,4R)-4-fluoro-1-oxaspiro[2.4]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c7-5-2-1-3-6(5)4-8-6/h5H,1-4H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVBVTIEAXOYNE-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@]2(C1)CO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The fluorine atom can then be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic and Bicyclic Ethers
(a) 1,3-Diethyl-4,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptane (Compound 120)
- Structure : A bicyclic ether with a 2,7-dioxabicyclo[2.2.1]heptane framework and methyl/ethyl substituents.
- Key Differences :
- Ring System : Larger bicyclo[2.2.1] framework vs. the smaller oxaspiro[2.4] system in the target compound.
- Substituents : Lacks fluorine but includes alkyl groups (methyl, ethyl), which reduce polarity compared to the fluoro substituent in (3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane.
- Application : Acts as an aggregation pheromone in arthropods, highlighting the role of stereochemistry in ecological signaling .
(b) 2-Oxa-6-azaspiro[3.3]heptane
- Structure : A spirocyclic compound with oxygen and nitrogen heteroatoms.
- Key Differences :
Fluorinated Spiro/Bicyclic Pharmaceuticals
(a) (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-Fluorophenyl)hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone
- Structure: A β-lactam (azetidinone) with fluorophenyl and hydroxypropyl substituents.
- Key Differences :
(b) (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-N-[2-(2,3-dimethoxyphenyl)-4-(trifluoromethyl)phenyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
- Structure : A pyrrolo-pyridazine carboxamide with multiple fluorine and iodine substituents.
- Key Differences: Heterocycle Complexity: Larger fused-ring system (pyrrolo[1,2-b]pyridazine) vs. simpler oxaspiro[2.4]heptane.
Beta-Lactam Derivatives with Bicyclic Cores
(a) (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Structure : A penicillin-like bicyclic β-lactam with sulfur and nitrogen heteroatoms.
- Key Differences: Functional Groups: Thia (sulfur) and aza (nitrogen) atoms confer antibiotic activity via β-lactamase resistance, unlike the oxygen-dominated spirocyclic compound. Biological Role: Direct antimicrobial action vs.
Comparative Data Table
Key Research Findings
- Stereochemical Impact : The (3R,4R) configuration in the target compound likely optimizes steric interactions for target binding, contrasting with the (1S,3S,4R,6S) configuration in pheromones, which dictates species-specific signaling .
- Fluorine vs. Other Halogens : Fluorine’s electronegativity and small size enhance metabolic stability compared to bulkier halogens like iodine in pyrrolo-pyridazine derivatives .
- Synthetic Complexity : Spirocyclic systems like oxaspiro[2.4]heptane require specialized methods (e.g., cyclization under anhydrous conditions), whereas bicyclic β-lactams are synthesized via established penicillin pathways .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic pathways for preparing (3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane, and how can stereochemical purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-closing metathesis. A documented approach involves using bromoethoxy intermediates (e.g., 7-[[4-(2-bromoethoxy)...] as a starting material, followed by coupling with sulfonic acid derivatives under controlled conditions . To ensure stereochemical fidelity, chiral HPLC or polarimetry should be employed post-synthesis. Reaction monitoring via -NMR is critical to confirm fluorine incorporation at the 4R position .
Q. Which spectroscopic techniques are most effective for characterizing the structural and physicochemical properties of this spiro compound?
- Methodological Answer :
- Spectral Analysis : High-resolution mass spectrometry (HRMS) and /-NMR are essential for confirming molecular weight and carbon-fluorine coupling patterns. -NMR is particularly useful for tracking fluorination efficiency .
- Physicochemical Properties : Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for thermal stability. Predicted properties (e.g., pKa ≈ 4.42, density ≈ 1.55 g/cm³) can be validated experimentally using potentiometric titration and pycnometry .
Q. How can air-sensitive handling protocols improve the reproducibility of experiments involving this fluorinated spiro compound?
- Methodological Answer : Implement Schlenk line techniques or glovebox systems to prevent hydrolysis or oxidation. For example, storage under inert argon atmosphere and use of anhydrous solvents (e.g., THF, DCM) are critical for maintaining stability during synthetic steps .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity observed in the formation of the (3R,4R) configuration during synthesis?
- Methodological Answer : Computational modeling (e.g., DFT calculations) can elucidate transition-state geometries favoring the 3R,4R diastereomer. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling (e.g., /) may reveal steric or electronic influences from the oxaspiro ring . Contrast this with analogous non-fluorinated spiro compounds to isolate fluorine’s role in directing stereochemistry .
Q. How do structural modifications (e.g., fluorination at C4) impact the compound’s reactivity in ring-opening or cross-coupling reactions?
- Methodological Answer : Systematic studies comparing fluorinated vs. non-fluorinated analogs are required. For example:
- Ring-Opening : Test reactivity with nucleophiles (e.g., Grignard reagents) under varying temperatures. Fluorine’s electron-withdrawing effect may stabilize transition states, altering regioselectivity .
- Cross-Coupling : Screen Pd-catalyzed couplings (Suzuki, Heck) to assess fluorine’s impact on oxidative addition rates. Use Hammett plots to correlate substituent effects with reaction yields .
Q. What experimental design limitations could lead to contradictory data in stability or bioactivity studies of this compound?
- Methodological Answer :
- Sample Degradation : Organic degradation during prolonged experiments (e.g., 9-hour assays) may skew results. Implement real-time monitoring via inline spectroscopy (e.g., UV-Vis, Raman) and stabilize samples with cooling (4°C) .
- Matrix Effects : In biological assays, fluorinated spiro compounds may interact unpredictably with serum proteins. Use dialysis or size-exclusion chromatography to isolate free vs. bound fractions .
Q. How can computational tools predict the environmental or metabolic fate of this compound?
- Methodological Answer :
- Environmental Persistence : Apply EPI Suite or TEST software to estimate biodegradation half-lives and partition coefficients (log P). Validate with OECD 301F ready biodegradability tests .
- Metabolic Pathways : Use in silico tools like MetaSite or GLORYx to predict cytochrome P450-mediated oxidation sites. Compare with in vitro microsomal assays for validation .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve discrepancies between predicted and experimental physicochemical properties (e.g., pKa, solubility)?
- Methodological Answer :
- pKa Discrepancies : Re-measure using potentiometric titration in multiple solvent systems (e.g., water, DMSO) to account for solvent-specific effects. Compare with ab initio predictions (e.g., COSMO-RS) .
- Solubility : Conduct shake-flask experiments with HPLC quantification. If experimental solubility deviates from predictions (e.g., ACD/Percepta), assess crystallinity via X-ray diffraction to identify polymorphic forms .
Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicity or inhibition studies involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC/EC values. Employ ANOVA with post-hoc Tukey tests to compare group means. For high variability, apply bootstrapping or Bayesian hierarchical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
